molecular formula C16H24N2O2S B3882476 6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B3882476
M. Wt: 308.4 g/mol
InChI Key: SHGRISFWYXJQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid in ethanol . The reaction conditions often include ultrasound irradiation to enhance the yield and efficiency of the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. The pathways involved include signal transduction pathways where the compound can act as an agonist or antagonist, modulating the biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione is unique due to its tetrahydropyrimidine ring structure combined with a thione group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyl-1,3-diazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-15(2)11-16(3,19)18(14(21)17-15)10-9-12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGRISFWYXJQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=S)N1)CCC2=CC=C(C=C2)OC)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 2
Reactant of Route 2
6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 3
6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 4
Reactant of Route 4
6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 5
6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Reactant of Route 6
Reactant of Route 6
6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.